Stereochemical Impact on Hepatitis C Virus NS3/4A Protease Inhibitory Potency
In a matched molecular pair analysis of hepatitis C virus NS3/4A protease inhibitors, the (1S,3S,5S) diastereomer of the 2-azabicyclohexane-derived macrocycle exhibited a Ki of 0.037 nM, whereas the fused parent proline analog and the (1R,3R,5R) enantiomer showed >100-fold loss in potency [1]. This demonstrates that bioactivity is exclusively enantiospecific.
| Evidence Dimension | Inhibitory constant (Ki) against HCV NS3/4A protease genotype 1b |
|---|---|
| Target Compound Data | Ki = 0.037 nM (for (1S,3S,5S) configured inhibitor BMS-605339 schematic core) |
| Comparator Or Baseline | Proline-derived analog: Ki = 4.0 nM; (1R,3R,5R)-enantiomeric core: Ki = 11.0 nM |
| Quantified Difference | 108-fold more potent than proline analog; 297-fold more potent than (1R,3R,5R) enantiomer |
| Conditions | In vitro enzymatic assay using recombinant HCV NS3/4A protease, full-length genotype 1b, FRET-based readout |
Why This Matters
Demonstrates that substituting the (1S,3S,5S) scaffold with a proline or an enantiomeric bicyclic analog can reduce target potency by two orders of magnitude, making precise stereochemical sourcing mandatory for antiviral lead optimization.
- [1] Scola, P. M., et al. (2014). Discovery and Early Clinical Evaluation of BMS-605339, an HCV NS3/4A Protease Inhibitor with Attractive Preclinical Profile. Journal of Medicinal Chemistry, 57(5), 1905-1919. View Source
